Mitosox red

Description

BenchChem offers high-quality Mitosox red suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mitosox red including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

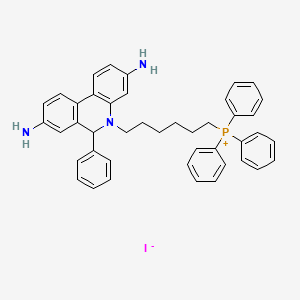

Properties

Molecular Formula |

C43H43IN3P |

|---|---|

Molecular Weight |

759.7 g/mol |

IUPAC Name |

6-(3,8-diamino-6-phenyl-6H-phenanthridin-5-yl)hexyl-triphenylphosphanium iodide |

InChI |

InChI=1S/C43H43N3P.HI/c44-34-25-27-39-40-28-26-35(45)32-42(40)46(43(41(39)31-34)33-17-7-3-8-18-33)29-15-1-2-16-30-47(36-19-9-4-10-20-36,37-21-11-5-12-22-37)38-23-13-6-14-24-38;/h3-14,17-28,31-32,43H,1-2,15-16,29-30,44-45H2;1H/q+1;/p-1 |

InChI Key |

NMKOJFMSKHLXRV-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C2C3=C(C=CC(=C3)N)C4=C(N2CCCCCC[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C=C(C=C4)N.[I-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MitoSOX Red

For Researchers, Scientists, and Drug Development Professionals

MitoSOX Red is a fluorogenic dye specifically designed for the sensitive detection of superoxide, a primary reactive oxygen species (ROS), within the mitochondria of live cells. Its unique chemical structure and targeted localization make it an invaluable tool for investigating mitochondrial dysfunction and oxidative stress in a variety of research and drug development contexts. This guide provides a comprehensive overview of its core mechanism, experimental applications, and the signaling pathways it helps to elucidate.

Core Mechanism of Action

MitoSOX Red's functionality is a two-step process: mitochondrial targeting and superoxide-specific oxidation.

-

Mitochondrial Targeting: MitoSOX Red is a derivative of dihydroethidium (also known as hydroethidine) that has been chemically modified to include a lipophilic triphenylphosphonium (TPP) cation.[1][2][3] This positively charged moiety facilitates the probe's accumulation within the mitochondrial matrix, driven by the large negative mitochondrial membrane potential (-150 to -180 mV).[4] This targeted accumulation allows for the specific measurement of superoxide generated within this critical organelle.[5]

-

Superoxide-Specific Oxidation and Fluorescence: Once localized in the mitochondria, the dihydroethidium component of MitoSOX Red is selectively oxidized by superoxide (O₂⁻). This oxidation is a critical feature, as the probe is not readily oxidized by other reactive oxygen or nitrogen species, ensuring a high degree of specificity. The oxidation process results in the formation of a stable, red fluorescent product, 2-hydroxy-mito-ethidium. This product then intercalates with mitochondrial DNA (mtDNA), which significantly enhances its fluorescence. The resulting red fluorescence can be detected and quantified using various methods, including fluorescence microscopy, flow cytometry, and microplate readers.

The following diagram illustrates the mechanism of action of MitoSOX Red:

Quantitative Data Summary

The following table summarizes the key quantitative properties of MitoSOX Red:

| Property | Value | Reference(s) |

| Molecular Weight | 759.70 g/mol | |

| Molecular Formula | C₄₃H₄₃IN₃P | |

| Excitation Maximum | ~510 nm | |

| Emission Maximum | ~580 nm | |

| Alternative Excitation for Superoxide Specificity | ~396 nm | |

| Alternative Emission | ~590-610 nm |

Note: While the primary excitation is around 510 nm, excitation at approximately 400 nm allows for more specific detection of the 2-hydroxyethidium product, distinguishing it from the non-specific oxidation product, ethidium.

Experimental Protocols

The following are generalized protocols for the use of MitoSOX Red in cell-based assays. It is crucial to optimize these protocols for specific cell types and experimental conditions.

Preparation of MitoSOX Red Stock Solution

-

Reconstitution: Dissolve the lyophilized MitoSOX Red powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a stock solution. A common concentration for the stock solution is 5 mM.

-

Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C to -80°C, protected from light.

Staining Protocol for Adherent Cells

-

Cell Culture: Plate adherent cells on sterile coverslips or in appropriate culture vessels and allow them to adhere and grow.

-

Working Solution: Prepare a fresh working solution of MitoSOX Red by diluting the stock solution in a serum-free medium or a suitable buffer (e.g., HBSS/Ca/Mg) to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

Staining: Remove the culture medium and wash the cells with a warm buffer. Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

-

Washing: After incubation, gently wash the cells twice with a warm buffer to remove any excess probe.

-

Imaging: The cells are now ready for imaging using fluorescence microscopy or analysis by flow cytometry.

Staining Protocol for Suspension Cells

-

Cell Preparation: Centrifuge the suspension cells and resuspend the pellet in a serum-free medium or buffer at a density of approximately 1x10⁶ cells/mL.

-

Staining: Add the MitoSOX Red working solution to the cell suspension and incubate for 10-30 minutes at 37°C, protected from light.

-

Washing: Centrifuge the stained cells, discard the supernatant, and wash the cell pellet twice with a warm buffer.

-

Analysis: Resuspend the final cell pellet in a suitable buffer for analysis by flow cytometry or fluorescence microscopy.

The following diagram outlines a typical experimental workflow for using MitoSOX Red:

Signaling Pathways and Applications

Mitochondrial superoxide is a key signaling molecule and a mediator of cellular damage in numerous physiological and pathological processes. MitoSOX Red is instrumental in studying these pathways.

Mitochondrial superoxide is generated as a byproduct of oxidative phosphorylation, primarily at Complex I and Complex III of the electron transport chain. Elevated levels of mitochondrial superoxide are implicated in a range of conditions, including cardiovascular diseases, neurodegenerative disorders like Parkinson's and Alzheimer's disease, and metabolic diseases.

The enzyme superoxide dismutase (SOD) is a critical component of the cellular antioxidant defense system, converting superoxide into the less reactive hydrogen peroxide. MitoSOX Red can be used to study the efficacy of SOD and other antioxidant interventions.

The diagram below depicts a simplified signaling pathway involving mitochondrial superoxide production and its detection by MitoSOX Red.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Mitochondrial Superoxide Assay Kit with MitoSOX Red [sbsgenetech.com]

- 3. Low Micromolar Concentrations of the Superoxide Probe MitoSOX Uncouple Neural Mitochondria and Inhibit Complex IV - PMC [pmc.ncbi.nlm.nih.gov]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. tools.thermofisher.com [tools.thermofisher.com]

An In-depth Technical Guide to MitoSOX Red: Principle and Applications

For Researchers, Scientists, and Drug Development Professionals

MitoSOX Red is a fluorogenic dye specifically designed for the highly selective detection of superoxide, a primary reactive oxygen species (ROS), within the mitochondria of live cells. Its unique properties have made it an invaluable tool in the study of oxidative stress and its implications in a wide range of pathologies, from neurodegenerative diseases to cardiovascular conditions. This guide provides a comprehensive overview of the core principles of MitoSOX Red, detailed experimental protocols, and a summary of key quantitative data.

Core Principle of MitoSOX Red Fluorescence

MitoSOX Red is a derivative of dihydroethidium, modified with a cationic triphenylphosphonium group.[1][2] This lipophilic cation facilitates the probe's permeation across the cell membrane and subsequent accumulation within the mitochondria, driven by the organelle's negative membrane potential.[2][3][4]

Once localized in the mitochondrial matrix, the non-fluorescent MitoSOX Red is selectively oxidized by superoxide. This oxidation process results in the formation of a stable, red fluorescent product, 2-hydroxyethidium, which then intercalates with mitochondrial nucleic acids, significantly enhancing its fluorescence. The intensity of the red fluorescence is directly proportional to the level of mitochondrial superoxide production.

A key advantage of MitoSOX Red is its high selectivity for superoxide over other reactive oxygen and nitrogen species (ROS/RNS). The oxidation of the probe can be prevented by superoxide dismutase (SOD), further confirming its specificity.

Chemical and Spectral Properties

| Property | Value | Reference |

| Molecular Formula | C43H43IN3P | |

| Molecular Weight | 759.70 g/mol | |

| Excitation Maximum | ~510 nm | |

| Emission Maximum | ~580 nm | |

| Alternative Excitation for Superoxide Specificity | ~396 nm |

Note: Excitation at ~400 nm allows for the specific detection of the 2-hydroxyethidium product, providing optimal discrimination of superoxide from other ROS.

Experimental Protocols

The following are generalized protocols for the use of MitoSOX Red in cell-based assays. Optimal conditions, such as probe concentration and incubation time, may vary depending on the cell type and experimental setup.

Preparation of MitoSOX Red Stock and Working Solutions

-

Stock Solution (5 mM): Dissolve 50 µg of MitoSOX Red in 13 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO). This stock solution should be prepared fresh and is stable for at least one day. For longer-term storage, it is recommended to aliquot and store at -20°C, protected from light and moisture.

-

Working Solution (1-5 µM): Dilute the 5 mM stock solution in a suitable buffer, such as Hank's Balanced Salt Solution (HBSS) with calcium and magnesium, to the desired final concentration. A typical starting concentration is 5 µM, but this should be optimized for each cell type to maximize the signal-to-noise ratio while minimizing potential cytotoxicity.

Staining Protocol for Fluorescence Microscopy

-

Cell Preparation: Culture cells on coverslips or in imaging-appropriate plates to the desired confluency.

-

Loading: Remove the culture medium and add the pre-warmed MitoSOX Red working solution to the cells.

-

Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells three times with a pre-warmed buffer (e.g., HBSS) to remove any unbound probe.

-

Imaging: Mount the cells in a warm buffer and image immediately using a fluorescence microscope equipped with appropriate filters for red fluorescence.

Staining Protocol for Flow Cytometry

-

Cell Preparation: Harvest and resuspend cells in a suitable buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Loading: Add the MitoSOX Red working solution to the cell suspension.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light, with gentle agitation.

-

Washing: Wash the cells three times by centrifugation and resuspension in a pre-warmed buffer to remove excess probe.

-

Analysis: Resuspend the final cell pellet in a suitable buffer for flow cytometry and analyze immediately. The red fluorescence is typically detected in the PE channel (~585/42 nm).

Quantitative Data from Cited Experiments

The following table summarizes quantitative findings from various studies that have utilized MitoSOX Red to measure changes in mitochondrial superoxide levels.

| Cell Type | Treatment | Fold Increase in MitoSOX Fluorescence | Reference |

| Rat Cardiac Myocytes (H9c2) | 50 µM Antimycin A (1 hr) | 4.6 ± 0.12 | |

| Rat Cardiac Myocytes (H9c2) | 100 µM Antimycin A (1 hr) | 5.5 ± 0.17 | |

| Human Coronary Artery Endothelial Cells | 30 mM D-glucose | Significant increase | |

| Rat Cardiac Myocytes (H9c2) | 10 µM Doxorubicin (1 hr) | 1.4 ± 0.04 | |

| Rat Cardiac Myocytes (H9c2) | 20 µM Doxorubicin (1 hr) | 1.8 ± 0.08 | |

| Rat Cardiac Myocytes (H9c2) | 50 µM Doxorubicin (1 hr) | 2.8 ± 0.08 | |

| Vascular Endothelial Cells | Extensively oxidized LDL | ~2-fold |

Visualizing the Process: Diagrams

To further elucidate the principles and workflows associated with MitoSOX Red, the following diagrams have been generated.

Caption: The core principle of MitoSOX Red fluorescence.

Caption: A generalized experimental workflow for using MitoSOX Red.

Caption: Mitochondrial superoxide production and its detection by MitoSOX Red.

References

- 1. selleckchem.com [selleckchem.com]

- 2. MitoSOX | AAT Bioquest [aatbio.com]

- 3. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative optical measurement of mitochondrial superoxide dynamics in pulmonary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to MitoSOX Red: Selectivity for Mitochondrial Superoxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of MitoSOX Red, a widely used fluorescent probe for the detection of mitochondrial superoxide. It delves into the core principles of its mechanism, selectivity, and application, offering detailed experimental protocols and addressing potential limitations to ensure robust and reliable data generation.

Core Principles: Mechanism of Action and Superoxide Selectivity

MitoSOX Red is a lipophilic cation, a derivative of hydroethidine, that is specifically targeted to mitochondria due to its triphenylphosphonium (TPP) moiety.[1][2] The positive charge of the TPP group facilitates its accumulation within the negatively charged mitochondrial matrix.[1][2] Once localized in the mitochondria, MitoSOX Red can be oxidized, leading to a significant increase in its fluorescence.[3]

The selectivity of MitoSOX Red for superoxide (O₂⁻) over other reactive oxygen species (ROS) and reactive nitrogen species (RNS) is a critical aspect of its utility. The primary mechanism involves a two-electron oxidation of the hydroethidine core. While various oxidants can react with MitoSOX Red, its reaction with superoxide yields a specific product, 2-hydroxy-mito-ethidium (2-OH-Mito-E+), which is the primary source of the red fluorescence signal. Other oxidants tend to produce mito-ethidium (Mito-E+), which has different spectral properties.

To ensure the specific detection of superoxide, it is crucial to differentiate the fluorescence signal of 2-OH-Mito-E+ from that of Mito-E+. This can be achieved through two main approaches:

-

Fluorescence Microscopy with Specific Excitation Wavelengths: By using a dual-excitation approach, it is possible to distinguish the superoxide-specific product. The 2-OH-Mito-E+ adduct exhibits a unique excitation peak at approximately 396-405 nm, while the non-specific oxidation product, Mito-E+, is preferentially excited at around 510 nm.

-

High-Performance Liquid Chromatography (HPLC): HPLC provides a definitive method to separate and quantify the different oxidation products of MitoSOX Red. This technique allows for the precise measurement of 2-OH-Mito-E+ and its differentiation from Mito-E+ and other byproducts, offering the most accurate assessment of mitochondrial superoxide production.

Diagram of MitoSOX Red Mechanism of Action

Caption: MitoSOX Red accumulates in mitochondria and is oxidized by superoxide to a fluorescent product.

Data Presentation: Quantitative Selectivity of MitoSOX Red

While MitoSOX Red exhibits a clear preference for superoxide, it is not entirely specific. The following table summarizes the available quantitative data on the relative fluorescence of MitoSOX Red upon reaction with various ROS and RNS. This data is compiled from in vitro studies and highlights the degree of selectivity.

| Reactive Species | Generating System | Relative Fluorescence Intensity (vs. Superoxide) | Citation(s) |

| Superoxide (O₂⁻) | Xanthine/Xanthine Oxidase | 100% | |

| Hydrogen Peroxide (H₂O₂) | Glucose Oxidase | ~5% | |

| Peroxynitrite (ONOO⁻) | SIN-1 | ~10-20% | |

| Nitric Oxide (NO) | DETA NONOate | <5% | |

| Hypochlorite (HOCl) | NaOCl | <5% | |

| Hydroxyl Radical (•OH) | Fe²⁺/H₂O₂ (Fenton reaction) | ~15% | |

| tert-Butyl hydroperoxide | Direct addition | <5% |

Note: The relative fluorescence intensities can vary depending on the experimental conditions, including probe concentration, pH, and the presence of other molecules. The use of appropriate controls, such as superoxide dismutase (SOD) to scavenge superoxide, is essential for confirming the specificity of the signal.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing MitoSOX Red.

Fluorescence Microscopy for Mitochondrial Superoxide Detection

This protocol is adapted for live-cell imaging and emphasizes the dual-excitation method for enhanced specificity.

Materials:

-

MitoSOX Red reagent (5 mM stock in DMSO)

-

Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

Positive control (e.g., Antimycin A, 10 µM)

-

Negative control (e.g., PEG-SOD, 100 U/mL)

-

Fluorescence microscope with excitation filters for ~400 nm and ~510 nm, and an emission filter for ~580 nm.

Procedure:

-

Cell Preparation: Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

-

Probe Loading:

-

Prepare a fresh working solution of MitoSOX Red at a final concentration of 2.5-5 µM in pre-warmed HBSS.

-

Wash cells once with pre-warmed HBSS.

-

Incubate cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.

-

-

Control Treatments:

-

For the positive control, add Antimycin A to the cells during the last 15 minutes of MitoSOX Red incubation.

-

For the negative control, pre-incubate cells with PEG-SOD for 30 minutes before and during MitoSOX Red loading.

-

-

Washing: Wash cells three times with pre-warmed HBSS to remove excess probe.

-

Imaging:

-

Immediately image the cells in HBSS.

-

Acquire images using two different excitation wavelengths:

-

Excitation 1 (Superoxide-specific): ~396-405 nm; Emission: ~580 nm.

-

Excitation 2 (Non-specific): ~510 nm; Emission: ~580 nm.

-

-

Maintain consistent imaging parameters (exposure time, gain) across all samples.

-

-

Data Analysis:

-

Quantify the mean fluorescence intensity in the mitochondrial region of interest (ROI).

-

The ratio of fluorescence intensity from Excitation 1 to Excitation 2 can be used as an indicator of the relative contribution of superoxide-specific oxidation.

-

Workflow for Fluorescence Microscopy

Caption: A streamlined workflow for detecting mitochondrial superoxide using MitoSOX Red and fluorescence microscopy.

Flow Cytometry for High-Throughput Analysis

Flow cytometry allows for the rapid and quantitative analysis of mitochondrial superoxide in a large population of cells.

Materials:

-

MitoSOX Red reagent (5 mM stock in DMSO)

-

FACS buffer (e.g., PBS with 2% FBS)

-

Positive and negative controls (as above)

-

Flow cytometer with a 488 nm or 561 nm laser for excitation and an appropriate emission filter (e.g., PE or PE-Texas Red channel, ~585/42 nm).

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of your cells of interest.

-

Probe Loading:

-

Resuspend cells at a concentration of 1 x 10⁶ cells/mL in pre-warmed FACS buffer.

-

Add MitoSOX Red to a final concentration of 1-5 µM. A lower concentration (e.g., 1 µM) is often recommended to avoid potential artifacts.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

-

Control Treatments: Add positive and negative controls as described for microscopy.

-

Washing: Wash cells twice with FACS buffer by centrifugation (e.g., 300 x g for 5 minutes).

-

Data Acquisition:

-

Resuspend cells in FACS buffer.

-

Acquire data on the flow cytometer, collecting fluorescence in the appropriate channel (e.g., PE).

-

Collect a sufficient number of events (e.g., 10,000-20,000) per sample.

-

-

Data Analysis:

-

Gate on the live, single-cell population using forward and side scatter.

-

Analyze the geometric mean fluorescence intensity (gMFI) of the MitoSOX Red signal in the gated population.

-

Flow Cytometry Gating Strategy

Caption: A typical gating strategy for analyzing MitoSOX Red fluorescence in flow cytometry.

HPLC for Definitive Quantification of 2-hydroxy-mito-ethidium

This protocol provides a general framework for the HPLC-based separation and quantification of MitoSOX Red oxidation products. Specific parameters may need to be optimized for your instrument and sample type.

Materials:

-

Cell or tissue lysates previously incubated with MitoSOX Red

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

HPLC system with a C18 column and fluorescence detector.

Procedure:

-

Sample Preparation:

-

After incubation with MitoSOX Red, wash cells or tissue thoroughly.

-

Lyse cells or homogenize tissue in a suitable buffer.

-

Extract the MitoSOX Red and its oxidation products using an organic solvent (e.g., acetonitrile).

-

Dry the extract and resuspend in the mobile phase.

-

-

HPLC Separation:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). A typical gradient might be:

-

0-5 min: 10% B

-

5-25 min: 10-50% B

-

25-30 min: 50-10% B

-

-

Flow Rate: 1 mL/min.

-

-

Detection:

-

Use a fluorescence detector with excitation set at ~396 nm and emission at ~580 nm for the specific detection of 2-OH-Mito-E+.

-

A second detection channel with excitation at ~510 nm and emission at ~580 nm can be used to detect Mito-E+.

-

-

Quantification:

-

Use purified standards of 2-OH-Mito-E+ and Mito-E+ to create a standard curve for absolute quantification.

-

Integrate the peak areas corresponding to each product to determine their concentrations in the sample.

-

Mitochondrial Superoxide Signaling Pathways

Mitochondrial superoxide is not merely a damaging byproduct but also a critical signaling molecule involved in various cellular processes. MitoSOX Red is a valuable tool for investigating these pathways.

Apoptosis

Mitochondrial superoxide can trigger the intrinsic pathway of apoptosis by inducing mitochondrial permeability transition pore (mPTP) opening, leading to the release of cytochrome c into the cytosol. Cytochrome c then initiates the formation of the apoptosome and the activation of caspase-9 and downstream executioner caspases.

Mitochondrial Superoxide-Induced Apoptosis Pathway

Caption: Mitochondrial superoxide can initiate the intrinsic apoptotic pathway.

Inflammation: NLRP3 Inflammasome Activation

Mitochondrial ROS, including superoxide, are key activators of the NLRP3 inflammasome, a multiprotein complex that plays a central role in innate immunity and inflammation. Mitochondrial dysfunction and the release of mitochondrial components, such as oxidized mitochondrial DNA, can trigger the assembly of the NLRP3 inflammasome, leading to the activation of caspase-1 and the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.

NLRP3 Inflammasome Activation by Mitochondrial Superoxide

Caption: Mitochondrial superoxide is a key trigger for NLRP3 inflammasome activation and inflammation.

Limitations and Considerations

While a powerful tool, MitoSOX Red has several limitations that researchers must consider:

-

Non-Specific Oxidation: As shown in the data table, other ROS and RNS can oxidize MitoSOX Red to some extent, leading to potential overestimation of superoxide levels if not properly controlled.

-

Probe Concentration: High concentrations of MitoSOX Red (>5 µM) can be cytotoxic, disrupt mitochondrial function, and lead to its redistribution to the cytosol and nucleus. It is crucial to use the lowest effective concentration.

-

Photostability: MitoSOX Red and its oxidation products are susceptible to photobleaching, requiring careful handling and minimal light exposure during experiments.

-

Indirect Measurement: The fluorescence signal is an indirect measure of superoxide production. For definitive quantification, HPLC analysis is recommended.

-

Dependence on Mitochondrial Membrane Potential: The accumulation of MitoSOX Red in mitochondria is dependent on the mitochondrial membrane potential. Changes in membrane potential can therefore affect probe loading and confound results.

By understanding these limitations and employing the appropriate controls and analytical methods, researchers can leverage the power of MitoSOX Red to gain valuable insights into the role of mitochondrial superoxide in health and disease.

References

MitoSOX Red: A Technical Guide to Detecting Mitochondrial Superoxide

For Researchers, Scientists, and Drug Development Professionals

MitoSOX™ Red is a fluorogenic dye specifically designed for the highly selective detection of superoxide, a primary reactive oxygen species (ROS), within the mitochondria of live cells.[1][2] This technical guide provides an in-depth overview of MitoSOX Red's core applications, detailed experimental protocols, and quantitative data to empower researchers in their cellular metabolism, oxidative stress, and drug discovery endeavors.

Core Principles of MitoSOX Red

MitoSOX Red is a derivative of dihydroethidium, featuring a cationic triphenylphosphonium component that facilitates its accumulation within the negatively charged mitochondrial matrix.[3][4] Once localized in the mitochondria, the probe is selectively oxidized by superoxide, leading to the formation of 2-hydroxyethidium.[4] This oxidized product intercalates with mitochondrial DNA (mtDNA), emitting a bright red fluorescence that can be quantified to assess the levels of mitochondrial superoxide. Notably, MitoSOX Red is not readily oxidized by other ROS or reactive nitrogen species (RNS), ensuring its specificity for superoxide detection. The oxidation can be prevented by the enzyme superoxide dismutase (SOD), further validating its specificity.

Key Applications in Research and Development

The unique ability of MitoSOX Red to specifically measure mitochondrial superoxide has led to its widespread adoption in various research fields:

-

Neurodegenerative Diseases: Studying the role of mitochondrial dysfunction and oxidative stress in pathologies like Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS).

-

Cardiovascular Research: Investigating ROS production in cardiovascular cells and tissues, such as in studies of mitochondrial nitric oxide synthase (mtNOS) in ventricular myocytes.

-

Cancer Biology: Analyzing metabolic alterations in cancer cells and the role of mitochondrial ROS in tumor progression and response to therapy.

-

Drug Discovery and Toxicology: Screening compounds for their potential to induce or mitigate mitochondrial oxidative stress, a key indicator of drug toxicity.

-

Metabolic Disorders: Examining the link between mitochondrial superoxide production and diseases like diabetes.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the effective use of MitoSOX Red, compiled from various sources. It is important to note that optimal conditions may vary depending on the cell type and experimental setup.

Table 1: MitoSOX Red Stock and Working Solution Parameters

| Parameter | Value | Notes | Source(s) |

| Stock Solution Concentration | 5 mM | Dissolve 50 µg of MitoSOX Red in 13 µL of anhydrous DMSO. | |

| Storage of Stock Solution | -20°C to -80°C, protected from light and moisture. | Aliquot to avoid repeated freeze-thaw cycles. The stock solution is unstable. | |

| Working Solution Concentration | 100 nM to 10 µM | The optimal concentration should be determined empirically for each cell type. A common starting concentration is 5 µM, though some studies suggest 1 µM may be optimal to avoid non-specific staining. | |

| Dilution Buffer | Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, or other suitable buffer. | The working solution should be prepared fresh for each experiment. |

Table 2: Incubation and Detection Parameters

| Parameter | Value | Notes | Source(s) |

| Incubation Time | 10 - 30 minutes | Longer incubation times or high concentrations can lead to cytotoxicity and non-specific nuclear staining. | |

| Incubation Temperature | 37°C | Maintain a constant temperature to ensure mitochondrial function is not compromised. | |

| Excitation Wavelength (Optimal) | ~396 nm | Provides more selective detection of the superoxide-specific oxidation product. | |

| Excitation Wavelength (Alternative) | ~510 nm | Can also excite non-specific oxidation products. | |

| Emission Wavelength | ~580 - 610 nm | ||

| Detection Methods | Fluorescence Microscopy, Flow Cytometry, Microplate Reader |

Experimental Protocols

Below are detailed methodologies for key experiments using MitoSOX Red.

Protocol 1: Detection of Mitochondrial Superoxide in Adherent Cells by Fluorescence Microscopy

-

Cell Preparation: Seed adherent cells on glass-bottom dishes or coverslips and culture until the desired confluency is reached.

-

Preparation of MitoSOX Red Working Solution:

-

Thaw the 5 mM MitoSOX Red stock solution at room temperature.

-

Dilute the stock solution to a final working concentration of 500 nM to 5 µM in pre-warmed HBSS (with Ca²⁺ and Mg²⁺) or another suitable buffer.

-

-

Cell Staining:

-

Aspirate the culture medium from the cells.

-

Add a sufficient volume of the MitoSOX Red working solution to completely cover the cells.

-

Incubate for 10-30 minutes at 37°C, protected from light.

-

-

Washing:

-

Gently wash the cells three times with pre-warmed buffer (e.g., HBSS with Ca²⁺ and Mg²⁺).

-

-

Imaging:

-

Mount the coverslip or dish in warm buffer for live-cell imaging.

-

Visualize fluorescence using a fluorescence microscope with appropriate filter sets (Excitation: ~400 nm or ~510 nm; Emission: ~580-610 nm).

-

Protocol 2: Quantification of Mitochondrial Superoxide by Flow Cytometry

-

Cell Preparation:

-

For adherent cells, trypsinize and collect the cells. For suspension cells, collect by centrifugation.

-

Adjust the cell density to 1 x 10⁶ cells/mL in a suitable buffer.

-

-

Preparation of MitoSOX Red Working Solution:

-

Prepare the working solution as described in Protocol 1. A concentration of 3 µM has been cited for this application.

-

-

Cell Staining:

-

Resuspend the cell pellet in 1 mL of the MitoSOX Red working solution.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Washing:

-

Wash the cells three times with PBS by centrifugation.

-

-

Flow Cytometry Analysis:

-

Resuspend the final cell pellet in 1 mL of PBS.

-

Analyze the samples immediately on a flow cytometer. The fluorescence is typically detected in the FL2 channel (e.g., 585/42 nm).

-

Mandatory Visualizations

Signaling Pathway: Mitochondrial Superoxide Generation and Detection

Caption: Mechanism of MitoSOX Red for mitochondrial superoxide detection.

Experimental Workflow: From Cell Culture to Data Analysis

Caption: General experimental workflow for using MitoSOX Red.

Logical Relationship: Factors Influencing MitoSOX Red Staining

Caption: Key factors influencing the outcome of MitoSOX Red staining.

References

- 1. apexbt.com [apexbt.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Quantitative optical measurement of mitochondrial superoxide dynamics in pulmonary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Closer Look at Mitochondrial Dysfunction With MitoSOX Red Mitochondrial Superoxide Indicator | Thermo Fisher Scientific - KR [thermofisher.com]

MitoSOX Red chemical structure and properties

An In-depth Technical Guide to MitoSOX Red: Chemical Structure, Properties, and Experimental Applications

MitoSOX Red is a fluorogenic dye specifically designed for the highly selective detection of superoxide within the mitochondria of live cells.[1][2][3] This guide provides a comprehensive overview of its chemical structure, properties, and detailed methodologies for its application in research, catering to researchers, scientists, and drug development professionals.

Chemical Structure and Properties

MitoSOX Red is a derivative of dihydroethidium (DHE), modified with a triphenylphosphonium group.[4][5] This cationic group facilitates the accumulation of the probe within the mitochondria, driven by the mitochondrial membrane potential.

The key chemical and physical properties of MitoSOX Red are summarized in the table below for easy reference.

| Property | Value |

| Chemical Formula | C43H43IN3P |

| Molecular Weight | 759.7 g/mol |

| Appearance | Solid |

| Excitation Maximum | ~510 nm (An additional peak at ~396 nm is utilized for more specific superoxide detection) |

| Emission Maximum | ~580 nm |

| Solubility | Soluble in DMSO (e.g., 100 mg/mL); Insoluble in water and ethanol |

| Storage Conditions | Store powder at -20°C, protected from light and moisture. In solvent, store at -80°C for up to a year. |

Mechanism of Action

MitoSOX Red provides a specific measurement of mitochondrial superoxide, a key reactive oxygen species (ROS). The probe is cell-permeant and rapidly localizes to the mitochondria due to its positive charge. Once inside the mitochondria, it is specifically oxidized by superoxide, but not by other ROS or reactive nitrogen species (RNS). This oxidation process results in the formation of 2-hydroxyethidium, which then binds to mitochondrial nucleic acids, leading to a significant increase in red fluorescence. This process allows for the direct visualization and quantification of mitochondrial superoxide levels in living cells.

Experimental Protocols

Accurate and reproducible results with MitoSOX Red depend on carefully executed experimental protocols. Below are detailed methodologies for live-cell imaging and flow cytometry.

General Experimental Workflow

The general workflow for using MitoSOX Red involves preparing the reagent, loading it into live cells, allowing time for mitochondrial uptake and oxidation by superoxide, washing away excess probe, and finally detecting the fluorescent signal.

Protocol 1: Live-Cell Imaging

This protocol is adapted for imaging adherent cells on coverslips or in imaging dishes.

-

Reagent Preparation:

-

5 mM Stock Solution: Dissolve 50 µg of MitoSOX Red powder in 13 µL of high-quality, anhydrous DMSO. Aliquot and store at -20°C to -80°C, protected from light.

-

Working Solution: On the day of the experiment, dilute the 5 mM stock solution to a final concentration of 1-5 µM in a suitable buffer, such as pre-warmed Hanks' Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg) or serum-free medium. It is critical not to exceed 5 µM, as higher concentrations can be cytotoxic.

-

-

Cell Staining:

-

Culture adherent cells on sterile glass coverslips or imaging-grade dishes.

-

Remove the culture medium and gently wash the cells once with warm PBS.

-

Add the prepared MitoSOX Red working solution to the cells, ensuring they are completely covered.

-

Incubate for 10-30 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.

-

-

Washing and Imaging:

-

After incubation, gently wash the cells two to three times with a warm buffer (e.g., PBS or HBSS) to remove any unbound probe.

-

Mount the cells in a warm buffer for immediate imaging.

-

Visualize fluorescence using a microscope equipped with appropriate filters for excitation at ~510 nm and emission detection at ~580 nm. For more specific superoxide detection, use an excitation wavelength of ~400 nm.

-

Protocol 2: Flow Cytometry

This protocol can be used for both suspension and adherent cells.

-

Reagent Preparation:

-

Prepare the 5 mM stock solution and the 2.5-5 µM working solution as described in the live-cell imaging protocol.

-

-

Cell Staining:

-

For adherent cells: Wash with PBS and detach using trypsin-EDTA. Neutralize the trypsin with a complete medium and centrifuge at ~300-400 x g for 5 minutes.

-

For suspension cells: Collect the cells by centrifugation.

-

Resuspend the cell pellet in the MitoSOX Red working solution at a density of approximately 1x10^6 cells/mL.

-

Incubate for 10-30 minutes at 37°C, protected from light.

-

-

Washing and Analysis:

-

After incubation, wash the cells twice with warm PBS, centrifuging at ~400 x g for 3-5 minutes between washes.

-

Resuspend the final cell pellet in 300-500 µL of cold PBS or a suitable flow cytometry buffer.

-

Analyze the samples immediately on a flow cytometer. Use an excitation wavelength of 510 nm and detect the emission at approximately 580 nm, typically in the PE channel.

-

Application in Signaling Pathway Analysis

MitoSOX Red is a valuable tool for investigating signaling pathways that modulate mitochondrial oxidative stress. For example, it can be used to assess the impact of various stimuli (e.g., growth factors, toxins, or drugs) on mitochondrial superoxide production, providing insights into pathways involved in apoptosis, inflammation, and cellular metabolism. An increase in MitoSOX Red fluorescence can indicate the activation of pathways leading to mitochondrial dysfunction, such as the inhibition of the electron transport chain.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. 2.5. MitoSOX Assay [bio-protocol.org]

- 4. selleckchem.com [selleckchem.com]

- 5. A Closer Look at Mitochondrial Dysfunction With MitoSOX Red Mitochondrial Superoxide Indicator | Thermo Fisher Scientific - US [thermofisher.com]

how does MitoSOX Red target mitochondria

An In-depth Technical Guide to Mitochondrial Targeting by MitoSOX Red

Introduction

MitoSOX™ Red is a fluorogenic dye specifically designed for the highly selective detection of superoxide, a primary reactive oxygen species (ROS), within the mitochondria of live cells.[1][2] Its unique properties make it an invaluable tool for researchers, scientists, and drug development professionals investigating the role of mitochondrial oxidative stress in a variety of physiological and pathological processes.[1][3] Mitochondrial superoxide is implicated in a range of conditions, including cardiovascular and neurodegenerative diseases.[1] This guide provides a comprehensive overview of the core mechanisms by which MitoSOX Red targets mitochondria and detects superoxide, complete with experimental protocols and quantitative data.

Chemical Properties and Structure

MitoSOX Red is a derivative of dihydroethidium (also known as hydroethidine, HE). Its chemical structure is distinguished by the addition of a positively charged triphenylphosphonium (TPP) cation. This TPP group is the key to its mitochondrial targeting capabilities. The probe is cell-permeant, allowing it to readily cross the plasma membrane of living cells.

Table 1: Physicochemical and Spectral Properties of MitoSOX Red

| Property | Value | Reference(s) |

| Molecular Formula | C43H43IN3P | |

| Molecular Weight | 759.70 g/mol | |

| Excitation Wavelength | ~510 nm | |

| Emission Wavelength | ~580 nm | |

| Optimal Excitation (Superoxide-specific) | ~400 nm | |

| Solubility | Soluble in DMSO | |

| Appearance | Yellow to brown solid |

Mechanism of Mitochondrial Targeting and Superoxide Detection

The process by which MitoSOX Red targets mitochondria and detects superoxide is a multi-step signaling pathway. This process relies on both the physiological state of the mitochondria and the chemical reactivity of the probe.

Mitochondrial Accumulation

The primary mechanism for the selective accumulation of MitoSOX Red within mitochondria is driven by the large negative mitochondrial membrane potential (ΔΨm) maintained by healthy, respiring mitochondria. The positively charged triphenylphosphonium cation of the MitoSOX Red molecule is electrophoretically drawn across the inner mitochondrial membrane, leading to its concentration within the mitochondrial matrix.

Superoxide-Specific Oxidation

Once localized within the mitochondria, MitoSOX Red can be oxidized by superoxide (O₂•⁻), the predominant reactive oxygen species in this organelle. This oxidation is highly specific to superoxide; other ROS and reactive nitrogen species (RNS) do not readily oxidize the probe. The oxidation of MitoSOX Red by superoxide results in the formation of 2-hydroxyethidium, a product that exhibits red fluorescence. This specificity can be further confirmed using superoxide dismutase (SOD), which prevents the oxidation of MitoSOX Red.

Fluorescence and Detection

The oxidized product of MitoSOX Red becomes highly fluorescent upon binding to nucleic acids, primarily mitochondrial DNA (mtDNA). This intercalation with nucleic acids significantly enhances the fluorescent signal. The resulting red fluorescence can be detected and quantified using fluorescence microscopy, flow cytometry, or a microplate reader. For more specific detection of superoxide, dual-excitation ratiometric imaging can be employed, using an excitation wavelength of approximately 400 nm to selectively detect the 2-hydroxyethidium product.

Quantitative Data from Experimental Studies

MitoSOX Red is frequently used to quantify changes in mitochondrial superoxide production in response to various stimuli. The following table summarizes representative data from published studies, demonstrating the fold-increase in MitoSOX Red fluorescence after treatment with known inducers of mitochondrial ROS.

Table 2: Example Fold-Increase in MitoSOX Red Fluorescence

| Cell Type | Inducer | Fold-Increase in Fluorescence | Reference(s) |

| H9c2 Cardiomyocytes | Antimycin A (50 µM) | 4.6 ± 0.12 | |

| H9c2 Cardiomyocytes | Antimycin A (100 µM) | 5.5 ± 0.17 | |

| H9c2 Cardiomyocytes | Paraquat (50 µM) | 3.7 ± 0.13 | |

| H9c2 Cardiomyocytes | Paraquat (100 µM) | 6.9 ± 0.32 | |

| Human Coronary Artery Endothelial Cells | High Glucose (30 mM) | 3.8 ± 0.39 |

Experimental Protocols

Accurate and reproducible results with MitoSOX Red require careful adherence to established protocols. Below are detailed methodologies for live-cell imaging and flow cytometry.

Preparation of Stock and Working Solutions

-

MitoSOX Red Stock Solution (5 mM): Dissolve 50 µg of MitoSOX Red in 13 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO). Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.

-

MitoSOX Red Working Solution (100 nM to 5 µM): On the day of the experiment, dilute the 5 mM stock solution in a suitable buffer, such as Hank's Balanced Salt Solution (HBSS) with calcium and magnesium, to the desired final concentration. The optimal concentration should be determined empirically for each cell type, but a concentration of 5 µM is commonly used. Note that concentrations exceeding 5 µM may be cytotoxic.

Protocol for Live-Cell Imaging with Fluorescence Microscopy

-

Cell Seeding: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

-

Experimental Treatment: Treat cells with the compound of interest or a positive/negative control.

-

Cell Loading: Remove the culture medium and add the pre-warmed MitoSOX Red working solution to cover the cells. Incubate for 10-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells three times with a pre-warmed buffer (e.g., HBSS) to remove any unbound probe.

-

Imaging: Mount the cells in a warm buffer and immediately image using a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., excitation ~510 nm, emission ~580 nm).

Protocol for Quantitative Analysis with Flow Cytometry

-

Cell Preparation: Prepare a single-cell suspension of at least 0.5 x 10⁶ cells in a suitable buffer.

-

Cell Loading: Add the MitoSOX Red working solution to the cell suspension and incubate for 15-30 minutes at 37°C in a shaking water bath, protected from light.

-

Washing: Wash the cells three times by centrifugation (e.g., 400 x g for 3-5 minutes) and resuspension in pre-warmed PBS to remove excess probe.

-

Analysis: Resuspend the final cell pellet in a warm buffer and analyze immediately on a flow cytometer. The MitoSOX Red signal is typically detected in the PE channel (e.g., 585/42 nm).

Application in Signaling Pathway Analysis

MitoSOX Red is a powerful tool for elucidating the role of mitochondrial superoxide in various signaling pathways, such as apoptosis. Increased mitochondrial ROS can lead to the opening of the mitochondrial permeability transition pore (mPTP), release of cytochrome c, and subsequent activation of caspases, culminating in programmed cell death.

Conclusion

MitoSOX Red provides a specific and sensitive method for the detection of superoxide within the mitochondria of live cells. Its utility is derived from the targeted accumulation in mitochondria via its triphenylphosphonium cation and its specific oxidation by superoxide. By following standardized protocols for fluorescence microscopy and flow cytometry, researchers can obtain reliable quantitative data on the dynamics of mitochondrial ROS production. This makes MitoSOX Red an essential tool for investigating the intricate roles of mitochondrial oxidative stress in health and disease.

References

MitoSOX™ Red: An In-depth Technical Guide to a Key Indicator of Mitochondrial Superoxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of MitoSOX™ Red, a fluorogenic dye widely utilized for the specific detection of superoxide (O₂•⁻), a primary reactive oxygen species (ROS), within the mitochondria of live cells. An understanding of its principles, spectral properties, and proper application is critical for obtaining accurate and reproducible data in studies related to oxidative stress, mitochondrial dysfunction, and various associated pathologies.

Core Principles and Mechanism of Action

MitoSOX™ Red is a derivative of hydroethidine (also known as dihydroethidium) modified with a lipophilic triphenylphosphonium (TPP⁺) cation.[1] This positively charged moiety facilitates the probe's accumulation within the mitochondria, driven by the organelle's large negative membrane potential.[2][3]

Once localized in the mitochondrial matrix, the probe remains essentially non-fluorescent. In the presence of superoxide, MitoSOX™ Red is oxidized. This oxidation is highly selective for superoxide over other ROS and reactive nitrogen species (RNS).[4][5] The oxidized product intercalates with mitochondrial nucleic acids (and potentially nuclear DNA if mitochondrial integrity is compromised), leading to a significant enhancement of its fluorescence, which emits a strong red signal.

Crucially, the oxidation of MitoSOX™ Red by superoxide results in the formation of a specific product, 2-hydroxyethidium, which possesses a unique excitation spectrum. This characteristic allows for more precise detection of mitochondrial superoxide, distinguishing it from non-specific oxidation products.

Figure 1: Mechanism of MitoSOX Red action.

Spectroscopic Properties

The key to the specific detection of superoxide with MitoSOX™ Red lies in understanding its excitation spectra. While a common excitation wavelength of ~510 nm is used, excitation at ~396 nm is more selective for the superoxide-specific oxidation product. The emission maximum remains consistent at approximately 580 nm.

| Probe State | Excitation Maxima (nm) | Emission Maximum (nm) | Notes |

| Unoxidized MitoSOX™ Red | - | - | Essentially non-fluorescent. |

| Oxidized (Superoxide-Specific) | ~396 nm | ~580 - 610 nm | This excitation is highly recommended for selective detection of mitochondrial superoxide. The product is 2-hydroxy-5-(triphenylphosphonium)hexylethidium. |

| Oxidized (General/Non-specific) | ~510 nm | ~580 nm | Can be excited by a 488 nm laser. This wavelength may also excite non-specific oxidation products. |

Experimental Protocols

Accurate results depend on careful adherence to optimized protocols. The following are generalized methodologies for fluorescence microscopy and flow cytometry. Optimization for specific cell types and experimental conditions is highly recommended.

-

Stock Solution (5 mM):

-

Allow the vial of MitoSOX™ Red (e.g., 50 µg) to equilibrate to room temperature before opening to prevent moisture condensation.

-

Add 13 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO) to the vial.

-

Vortex briefly to fully dissolve the powder.

-

This stock solution is stable for short periods. For longer-term storage, it is recommended to aliquot into single-use volumes and store at -20°C to -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

-

Working Solution (1 to 5 µM):

-

Dilute the 5 mM stock solution in a suitable buffer, such as pre-warmed Hank's Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg) or serum-free medium. For example, to make a 5 µM working solution, dilute the stock 1:1000.

-

The optimal concentration should be determined empirically for each cell type. Concentrations should not exceed 5 µM to avoid potential cytotoxicity and artifacts like probe redistribution to the nucleus.

-

The general workflow involves preparing cells, loading them with the MitoSOX™ Red working solution, incubating, washing, and subsequent analysis.

Figure 2: General experimental workflow for MitoSOX Red.

-

Culture adherent cells on sterile coverslips or in imaging-appropriate plates.

-

Aspirate the culture medium.

-

Gently wash the cells once with pre-warmed buffer (e.g., HBSS).

-

Add a sufficient volume of the MitoSOX™ Red working solution (e.g., 100 µL for a 96-well plate or 1-2 mL for a 35 mm dish) to completely cover the cells.

-

Incubate for 10-30 minutes at 37°C, protected from light.

-

Aspirate the working solution and wash the cells gently three times with the warm buffer.

-

Immediately image the live cells using a fluorescence microscope equipped with appropriate filters. For selective superoxide detection, use an excitation filter around 396-400 nm and an emission filter around 580 nm.

-

Harvest cells (trypsinize if adherent) and adjust the cell density to approximately 0.5-1 x 10⁶ cells/mL in pre-warmed buffer.

-

Add the MitoSOX™ Red working solution to the cell suspension.

-

Incubate for 15-30 minutes at 37°C in a shaking water bath or incubator, protected from light.

-

Pellet the cells by centrifugation (e.g., 300-400 x g for 5 minutes).

-

Discard the supernatant and wash the cells by resuspending the pellet in warm buffer, followed by centrifugation. Repeat the wash step two more times.

-

Resuspend the final cell pellet in buffer suitable for flow cytometry (e.g., cold PBS).

-

Analyze the samples immediately. The signal is typically detected using the phycoerythrin (PE) channel (e.g., Ex: 488 nm, Em: ~580 nm).

Mitochondrial Superoxide Signaling Context

MitoSOX™ Red is used to probe a critical point in cellular redox biology. Superoxide is generated as a natural byproduct of the mitochondrial electron transport chain (ETC). It is rapidly converted by superoxide dismutase (SOD) into hydrogen peroxide (H₂O₂), another signaling molecule. An imbalance in this system leads to oxidative stress, a condition implicated in numerous diseases.

Figure 3: Simplified mitochondrial superoxide pathway.

Important Considerations and Troubleshooting

-

Live Cells Only: The assay relies on an active mitochondrial membrane potential for probe accumulation. Therefore, it cannot be used on fixed or permeabilized cells. Stained cells are not fixable.

-

Cytotoxicity and Artifacts: High concentrations (>5 µM) or prolonged incubation can disrupt mitochondrial function and cause the probe to redistribute to the cytosol and nucleus, leading to misleading results. If significant nuclear staining is observed, reduce the probe concentration or incubation time.

-

Light Sensitivity: The oxidized fluorescent product is photolabile. All steps, from reagent preparation to final analysis, should be performed with minimal exposure to light to prevent photobleaching.

-

Controls are Essential:

-

Positive Control: Treat cells with an agent known to induce mitochondrial superoxide, such as Antimycin A or Rotenone, to confirm the probe is working.

-

Negative Control: Pre-treat cells with a superoxide scavenger or use superoxide dismutase (SOD) to demonstrate the specificity of the signal.

-

-

Specificity: For the most rigorous and specific detection of superoxide, use the ~400 nm excitation wavelength. If this is not possible, be aware that excitation at ~510 nm may detect other oxidation products.

References

- 1. 2.5. MitoSOX Assay [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitochondrial Superoxide Assay Kit with MitoSOX Red [sbsgenetech.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

The Stability and Storage of MitoSOX Red Stock Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

MitoSOX Red is a vital fluorescent probe for the specific detection of mitochondrial superoxide in live cells. Accurate and reproducible results in studies of oxidative stress, mitochondrial dysfunction, and related pathologies are critically dependent on the proper handling and storage of this reagent. This technical guide provides an in-depth overview of the stability and optimal storage conditions for MitoSOX Red stock solutions, compiled from manufacturer recommendations and scientific literature.

Overview of MitoSOX Red

MitoSOX Red is a cell-permeant cationic dihydroethidium derivative that selectively targets mitochondria. In the presence of superoxide (O₂⁻), it is oxidized to 2-hydroxyethidium, which then intercalates with mitochondrial nucleic acids, emitting a bright red fluorescence. This specificity allows for the direct measurement of mitochondrial superoxide production, a key indicator of oxidative stress.

Storage of Lyophilized Powder

The solid, lyophilized form of MitoSOX Red is the most stable state for long-term storage. To ensure its integrity, the following conditions should be met.

| Parameter | Recommendation | Rationale | Stability |

| Temperature | -20°C or -80°C[1][2][3][4][5] | Minimizes chemical degradation. | Up to 3 years at -20°C, 1 year at -20°C |

| Light | Protect from light (e.g., store in an amber vial or a dark box). | The molecule is photosensitive and can degrade upon light exposure. | |

| Moisture | Store in a desiccated environment. | The powder is hygroscopic; moisture can lead to hydrolysis and degradation. | |

| Atmosphere | Store with an oxygen scavenger pouch if provided; some suppliers recommend storing under nitrogen. | Minimizes oxidation of the probe before its experimental use. |

Preparation of MitoSOX Red Stock Solution

The most common solvent for preparing a concentrated stock solution of MitoSOX Red is high-quality, anhydrous dimethyl sulfoxide (DMSO).

Standard Protocol:

To prepare a 5 mM stock solution, dissolve 50 µg of lyophilized MitoSOX Red powder in 13 µL of anhydrous DMSO. For other amounts, adjust the volume of DMSO accordingly. It is crucial to allow the vial of lyophilized powder to equilibrate to room temperature before opening to prevent condensation of moisture from the air.

Stability and Storage of the DMSO Stock Solution

The stability of MitoSOX Red once dissolved in DMSO is a critical consideration, as the probe is more susceptible to degradation in solution. Recommendations for storage vary among suppliers, highlighting the importance of careful handling.

| Storage Temperature | Recommended Duration | Key Considerations |

| -80°C | Up to 6 months or 1 year | Recommended for longer-term storage. Must be stored in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light. |

| -20°C | Up to 1 month | Suitable for shorter-term storage. Aliquoting is still highly recommended. Avoid freeze-thaw cycles and protect from light. |

| Room Temperature | Not Recommended | Significant degradation can occur. Some sources state the stock solution is only stable for one day. |

Key Factors Influencing Stock Solution Stability:

-

Freeze-Thaw Cycles: Repeated changes in temperature can accelerate the degradation of the probe. It is strongly advised to aliquot the stock solution into single-use volumes.

-

Light Exposure: The fluorescent nature of the probe makes it inherently sensitive to light, which can cause photo-oxidation. All storage and handling steps should be performed with minimal light exposure.

-

Oxygen: The presence of oxygen can lead to auto-oxidation of the probe, resulting in increased background fluorescence. Some manufacturers ship the product with an oxygen scavenging pouch for this reason. Storing under nitrogen can also mitigate this issue.

-

Moisture: The use of anhydrous DMSO is critical, as water can contribute to the degradation of the probe.

Preparation and Storage of Working Solution

For cellular experiments, the DMSO stock solution is further diluted to a working concentration, typically in a buffered solution like Hank's Balanced Salt Solution (HBSS) with calcium and magnesium.

| Parameter | Recommendation | Rationale |

| Preparation | Prepare fresh for each experiment from a thawed aliquot of the DMSO stock. | The probe is least stable in aqueous solutions. |

| Working Concentration | Typically between 500 nM and 5 µM. This should be optimized for the specific cell type and experimental conditions. | High concentrations can be cytotoxic. |

| Storage | Generally not recommended. If necessary, a working solution may be stored at 4°C, protected from light, for up to one week, though fresh preparation is ideal. | To ensure consistent performance and avoid artifacts from degraded probe. |

Experimental Protocols and Workflows

Workflow for Preparation and Storage of MitoSOX Red

Caption: Workflow for handling and preparing MitoSOX Red solutions.

Signaling Pathway of MitoSOX Red Detection

Caption: Mechanism of mitochondrial superoxide detection by MitoSOX Red.

Conclusion

The chemical stability of MitoSOX Red is paramount for obtaining reliable data in the study of mitochondrial reactive oxygen species. Lyophilized powder should be stored under cold, dark, and dry conditions. Once reconstituted in DMSO, the stock solution is significantly less stable and requires storage at -80°C in single-use aliquots to minimize degradation from light, oxygen, moisture, and freeze-thaw cycles. Working solutions should be prepared fresh for each experiment. Adherence to these guidelines will ensure the integrity of the probe and the accuracy of experimental outcomes for researchers in basic science and drug development.

References

MitoSOX Red: A Technical Guide to its History, Mechanism, and Application in Mitochondrial Superoxide Detection

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of MitoSOX Red, a widely used fluorescent probe for the detection of mitochondrial superoxide. The guide details its history and development, mechanism of action, spectral properties, and provides detailed protocols for its use in fluorescence microscopy and flow cytometry. Furthermore, it explores its application in elucidating the role of mitochondrial reactive oxygen species (ROS) in various signaling pathways.

Introduction: The Need for a Specific Mitochondrial Superoxide Probe

Mitochondria, the powerhouses of the cell, are a primary source of reactive oxygen species (ROS), with the superoxide anion (O₂⁻) being a major byproduct of oxidative phosphorylation.[1] Dysregulation of mitochondrial superoxide production is implicated in a vast array of pathologies, including cardiovascular and neurodegenerative diseases, as well as aging.[1] Consequently, the ability to accurately detect and quantify mitochondrial superoxide in living cells is crucial for understanding disease mechanisms and for the development of novel therapeutics. The development of MitoSOX Red addressed the critical need for a probe that could specifically target mitochondria and selectively detect superoxide over other ROS.[2]

History and Development

MitoSOX Red is a derivative of dihydroethidium (also known as hydroethidine, HE).[3] HE itself was known to be oxidized to a fluorescent product, ethidium, in the presence of ROS. However, HE lacks specificity for superoxide and does not localize specifically to mitochondria. To overcome these limitations, MitoSOX Red was synthesized by attaching a triphenylphosphonium (TPP) cation to the dihydroethidium molecule.[3] The positive charge of the TPP group facilitates the accumulation of the probe within the negatively charged mitochondrial matrix, a process driven by the mitochondrial membrane potential. This targeted delivery was a significant advancement, allowing for the specific investigation of superoxide production within mitochondria in live cells.

Chemical Properties and Mechanism of Action

MitoSOX Red is a cell-permeant fluorogenic dye. Its chemical structure consists of a dihydroethidium core modified with a triphenylphosphonium cation. The probe itself is not fluorescent. Upon entering the mitochondria, MitoSOX Red is selectively oxidized by superoxide, but not by other reactive oxygen or nitrogen species (ROS/RNS), to form 2-hydroxyethidium. This oxidation product then intercalates with mitochondrial DNA (mtDNA), leading to a significant enhancement of its fluorescence, which emits a strong red signal. This binding to nucleic acids helps to retain the fluorescent product within the mitochondria. The intensity of the red fluorescence is proportional to the amount of superoxide produced.

It is important to note that while the primary oxidation product is 2-hydroxyethidium, other oxidation products can be formed, and some studies have highlighted the importance of using appropriate imaging techniques to distinguish the superoxide-specific signal.

Data Presentation: Quantitative Properties of MitoSOX Red

The spectral properties of MitoSOX Red are crucial for designing and executing experiments. The following table summarizes the key quantitative data for the oxidized, DNA-bound form of the probe.

| Property | Value | Reference(s) |

| Excitation Maximum (Ex) | ~510 nm | |

| Emission Maximum (Em) | ~580 nm | |

| Alternative Excitation (for superoxide specificity) | 385-405 nm | |

| Alternative Emission (with DNA) | ~593 nm | |

| Molar Mass | 759.70 g/mol |

Experimental Protocols

Accurate and reproducible results with MitoSOX Red depend on carefully executed experimental protocols. Below are detailed methodologies for fluorescence microscopy and flow cytometry.

General Reagent Preparation

-

MitoSOX Red Stock Solution (5 mM): Dissolve 50 µg of MitoSOX Red in 13 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO). This stock solution should be prepared fresh and can be stored at -20°C for a limited time, protected from light and moisture. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

-

MitoSOX Red Working Solution (1-5 µM): On the day of the experiment, dilute the 5 mM stock solution in a suitable buffer, such as pre-warmed Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, or serum-free medium, to the desired final concentration. The optimal concentration should be determined empirically for each cell type and experimental condition, but typically ranges from 2.5 to 5 µM. Concentrations exceeding 5 µM may induce cytotoxicity.

Fluorescence Microscopy Protocol

This protocol is designed for live-cell imaging of mitochondrial superoxide production.

-

Cell Seeding: Seed cells on an appropriate imaging dish or coverslip and allow them to adhere and reach the desired confluency.

-

Cell Treatment (Optional): If investigating the effect of a specific treatment, incubate the cells with the compound of interest for the desired duration.

-

MitoSOX Red Loading: Remove the culture medium and wash the cells once with pre-warmed buffer (e.g., HBSS). Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells three times with the pre-warmed buffer to remove excess probe.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for red fluorescence (Excitation: ~510 nm, Emission: ~580 nm).

Flow Cytometry Protocol

This protocol allows for the quantitative analysis of mitochondrial superoxide in a cell population.

-

Cell Preparation: Prepare a single-cell suspension of your cells of interest at a concentration of approximately 1 x 10⁶ cells/mL in a suitable buffer.

-

Cell Treatment (Optional): Treat the cells with your experimental compounds as required.

-

MitoSOX Red Staining: Add the MitoSOX Red working solution to the cell suspension and incubate for 10-30 minutes at 37°C, protected from light.

-

Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and discard the supernatant. Wash the cell pellet twice with pre-warmed buffer.

-

Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis (e.g., cold PBS).

-

Analysis: Analyze the samples on a flow cytometer, exciting at an appropriate wavelength (e.g., 488 nm or 561 nm laser) and detecting the emission in the red channel (typically around 580 nm, e.g., PE or a similar channel).

Essential Controls for MitoSOX Red Experiments

The inclusion of proper controls is critical for the correct interpretation of MitoSOX Red data.

-

Unstained Control: A sample of cells that has not been treated with MitoSOX Red to determine the level of cellular autofluorescence.

-

Positive Control: Cells treated with a known inducer of mitochondrial superoxide. Common positive controls include:

-

Antimycin A: An inhibitor of complex III of the electron transport chain.

-

Rotenone: An inhibitor of complex I of the electron transport chain.

-

Doxorubicin: A chemotherapeutic agent known to induce mitochondrial ROS.

-

-

Negative Control: Cells pre-treated with a scavenger of mitochondrial superoxide before the addition of MitoSOX Red. A common negative control is:

-

MitoTEMPO: A mitochondria-targeted superoxide dismutase mimetic.

-

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to MitoSOX Red.

Caption: Mechanism of MitoSOX Red action for mitochondrial superoxide detection.

References

Methodological & Application

Application Notes and Protocols for MitoSOX™ Red in Live-Cell Imaging

Audience: Researchers, scientists, and drug development professionals.

Introduction

MitoSOX™ Red is a fluorogenic dye specifically designed for the detection of superoxide in the mitochondria of live cells.[1][2][3] This cell-permeant reagent selectively targets mitochondria, where it is oxidized by superoxide, a primary reactive oxygen species (ROS), to produce a red fluorescent signal.[1][4] Its specificity for superoxide over other ROS and reactive nitrogen species (RNS) makes it a valuable tool for investigating mitochondrial dysfunction and oxidative stress in various cellular models and disease states. The oxidized probe binds to mitochondrial nucleic acids, which enhances its fluorescence.

Principle of Detection

MitoSOX™ Red is a derivative of hydroethidine containing a triphenylphosphonium cation that directs its accumulation in the mitochondria, driven by the mitochondrial membrane potential. Once localized to the mitochondria, the probe is specifically oxidized by superoxide to form 2-hydroxyethidium, which intercalates with mitochondrial DNA and emits a strong red fluorescence. This process allows for the visualization and quantification of mitochondrial superoxide production in real-time.

Data Presentation

The following tables summarize key quantitative parameters for the use of MitoSOX™ Red in live-cell imaging applications.

Reagent Preparation and Storage

| Parameter | Value | Source |

| Molecular Weight | 759.70 g/mol | |

| Stock Solution Solvent | Anhydrous DMSO | |

| Recommended Stock Concentration | 5 mM | |

| Storage Conditions (solid) | ≤–20°C, desiccated, protected from light | |

| Stock Solution Stability | Unstable, recommended to aliquot and use fresh. Some sources suggest stability for one day. |

Staining and Imaging Parameters

| Parameter | Recommended Range | Notes | Source |

| Working Concentration | 100 nM - 5 µM | Optimal concentration is cell-type dependent and should be determined empirically. Concentrations >5 µM may be cytotoxic. Some studies suggest 1 µM is optimal for flow cytometry to avoid cytosolic diffusion. | |

| Incubation Time | 10 - 30 minutes | Longer incubation times can lead to nuclear staining and cytotoxicity. | |

| Incubation Temperature | 37°C | Maintain physiological conditions during staining. | |

| Excitation Wavelength | 510 nm (conventional) or ~400 nm (superoxide-specific) | Excitation at ~400 nm is recommended for selective detection of the superoxide-specific oxidation product. | |

| Emission Wavelength | ~580 nm |

Experimental Protocols

Protocol 1: Live-Cell Imaging of Mitochondrial Superoxide Using Fluorescence Microscopy

This protocol is adapted for adherent cells grown on coverslips or in imaging dishes.

Materials:

-

MitoSOX™ Red reagent

-

Anhydrous DMSO

-

Hanks' Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg) or other suitable buffer

-

Adherent cells cultured on coverslips or imaging dishes

-

Positive and negative control reagents (optional)

Procedure:

-

Preparation of 5 mM MitoSOX™ Red Stock Solution:

-

Allow the vial of MitoSOX™ Red to warm to room temperature before opening.

-

Dissolve 50 µg of MitoSOX™ Red in 13 µL of anhydrous DMSO to make a 5 mM stock solution.

-

Vortex briefly to ensure complete dissolution.

-

Note: The stock solution is not stable and should be prepared fresh or from single-use aliquots stored at -20°C.

-

-

Preparation of Working Solution:

-

Dilute the 5 mM stock solution in pre-warmed (37°C) HBSS/Ca/Mg or other suitable buffer to the desired final concentration (typically 500 nM to 5 µM). The optimal concentration should be determined for each cell type and experimental condition.

-

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Gently wash the cells once with pre-warmed HBSS/Ca/Mg.

-

Add a sufficient volume of the MitoSOX™ Red working solution to cover the cells.

-

Incubate the cells for 10-30 minutes at 37°C, protected from light.

-

-

Washing:

-

Gently wash the cells three times with pre-warmed HBSS/Ca/Mg.

-

-

Imaging:

-

Mount the coverslip or place the imaging dish on a fluorescence microscope.

-

Acquire images using the appropriate filter sets (Excitation/Emission: ~510/580 nm or for more specific detection, ~400/580 nm).

-

Images should be acquired promptly after staining.

-

Controls (Optional):

-

Positive Control: To induce mitochondrial superoxide production, cells can be pre-treated with an agent like Antimycin A or MitoPQ. For example, incubate cells with 30 µM MitoPQ for 18 hours before staining.

-

Negative Control: To inhibit superoxide formation, cells can be treated with a superoxide scavenger or an inhibitor of nitric oxide synthase, such as DETA NONOate.

Protocol 2: Detection of Mitochondrial Superoxide by Flow Cytometry

This protocol is suitable for both suspension and adherent cells. Adherent cells should be harvested and prepared into a single-cell suspension.

Materials:

-

MitoSOX™ Red reagent

-

Anhydrous DMSO

-

HBSS/Ca/Mg or other suitable buffer

-

Suspension cells or harvested adherent cells

-

Flow cytometry tubes

Procedure:

-

Prepare a single-cell suspension:

-

For adherent cells, trypsinize and resuspend the cells in culture medium.

-

Count the cells and adjust the concentration to approximately 0.5 x 10⁶ cells/mL in pre-warmed buffer.

-

-

Prepare MitoSOX™ Red Stock and Working Solutions:

-

Follow steps 1 and 2 from the microscopy protocol. For flow cytometry, a lower concentration of 1 µM may be optimal to minimize non-specific signals.

-

-

Cell Staining:

-

Add the MitoSOX™ Red working solution to the cell suspension.

-

Incubate for 15-30 minutes at 37°C, protected from light, with gentle shaking.

-

-

Washing:

-

Wash the cells three times by centrifugation (e.g., 400 x g for 3-5 minutes) and resuspension in pre-warmed buffer.

-

-

Flow Cytometry Analysis:

-

Resuspend the final cell pellet in a suitable buffer for flow cytometry.

-

Analyze the samples immediately on a flow cytometer.

-

Detect the MitoSOX™ Red signal in the appropriate channel (e.g., PE channel, with excitation at 488 nm and emission detected around 585 nm).

-

Visualizations

Caption: Mechanism of MitoSOX™ Red for mitochondrial superoxide detection.

Caption: Experimental workflow for MitoSOX™ Red live-cell imaging.

Troubleshooting

| Issue | Possible Cause | Suggested Solution | Source |

| High background or non-specific staining (e.g., nuclear staining) | MitoSOX™ Red concentration is too high. | Optimize by titrating down the working concentration. Start with a lower range (e.g., 100-500 nM). | |

| Incubation time is too long. | Reduce the incubation time to 10-15 minutes. | ||

| Weak or no signal | Insufficient superoxide production in cells. | Use a positive control (e.g., Antimycin A) to confirm the assay is working. | |

| MitoSOX™ Red concentration is too low. | Increase the working concentration within the recommended range. | ||

| Incorrect filter sets used for imaging. | Ensure the use of appropriate excitation and emission filters. | ||

| Cell death or altered morphology | Cytotoxicity from high probe concentration. | Use the lowest effective concentration of MitoSOX™ Red. | |

| Phototoxicity from excessive light exposure during imaging. | Minimize light exposure and use neutral density filters if necessary. |

Conclusion